molecular formula C17H17ClN4O2S B2565280 2-(4-chlorophenoxy)-2-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034305-09-2

2-(4-chlorophenoxy)-2-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Cat. No.: B2565280
CAS No.: 2034305-09-2
M. Wt: 376.86
InChI Key: NGSIJQQEPGUAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-2-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H17ClN4O2S and its molecular weight is 376.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H18_{18}ClN5_5O2_2S
  • Molecular Weight : 427.9 g/mol
  • CAS Number : 1903156-60-4

This compound features a triazole ring, which is known for its wide range of biological activities, including antifungal and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound showed significant anticancer activity against human colon cancer cell lines (HCT116), with an IC50_{50} value of 4.363 μM, indicating a relative potency greater than 50% compared to doxorubicin . The mechanism of action appears to involve the inhibition of tyrosine kinases, specifically CDK2, which is crucial in cell cycle regulation.

CompoundCell LineIC50_{50} Value (μM)Mechanism
112cHCT1164.363CDK2 Inhibition
DoxorubicinHCT116ReferenceTopoisomerase Inhibition

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been documented. A series of triazole-derived Schiff bases demonstrated significant antibacterial and antifungal activities against various strains, including both Gram-positive and Gram-negative bacteria. For example, compounds derived from thiophene-substituted triazoles exhibited lower minimum inhibitory concentration (MIC) values than standard antibiotics like ampicillin .

StrainMIC (μg/mL)Compound Type
E. coli< 10Triazole Schiff Base
Staphylococcus aureus< 5Triazole Mannich Base
Candida albicans< 15Triazole Derivative

Antioxidant Activity

The antioxidant potential of this class of compounds has been evaluated using various assays. For instance, DPPH radical scavenging assays showed that certain triazole derivatives possess strong antioxidant activity with IC50_{50} values significantly lower than that of gallic acid . The structure-activity relationship (SAR) indicates that specific substituents on the thiophene ring enhance antioxidant efficacy.

CompoundIC50_{50} Value (μg/mL)Standard Comparison
Triazole Derivative0.22Gallic Acid (1.2)

Case Studies

  • In Vitro Studies on Cancer Cells : A study conducted on various human cancer cell lines indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases.
  • Antimicrobial Efficacy Testing : A comprehensive study assessed the antimicrobial activity against a panel of pathogens. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than conventional antibiotics.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-17(2,24-14-7-5-12(18)6-8-14)16(23)19-10-13-11-22(21-20-13)15-4-3-9-25-15/h3-9,11H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSIJQQEPGUAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CN(N=N1)C2=CC=CS2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.